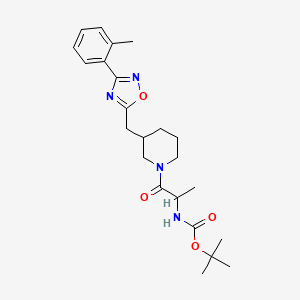
Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate is a complex organic compound often used in advanced scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (1-oxo-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate typically involves multi-step organic reactions. The initial steps often involve the formation of the oxadiazole ring, followed by the attachment of the piperidine ring. The final step generally includes the addition of the carbamate group. Key reagents used in these processes might include hydrazine derivatives, appropriate carboxylic acids or esters, and tert-butyl isocyanate.
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods might be employed to ensure consistent quality and yield. This approach often involves automated systems that precisely control reaction conditions such as temperature, pressure, and reagent concentrations, optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound is known to undergo several types of chemical reactions, including:
Oxidation: This reaction type involves the loss of electrons, typically using oxidizing agents such as peroxides.
Reduction: Involving the gain of electrons, often facilitated by reducing agents like lithium aluminum hydride.
Substitution: The replacement of one functional group by another, commonly occurring in organic solvents like dichloromethane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents such as thionyl chloride.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules. Researchers often use it in studies exploring novel chemical reactions and mechanisms.
Biology: Due to its structural similarities to various bioactive molecules, this compound is frequently used in the development of new pharmaceuticals, particularly as a scaffold for designing inhibitors or modulators of biological pathways.
Medicine: Its potential pharmacological activities make it a candidate for drug development programs aimed at treating diseases such as cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, the compound can be used as a precursor for creating advanced materials, including polymers and specialized coatings.
Wirkmechanismus
Mechanism of Effect: The compound exerts its effects primarily through interactions with specific molecular targets, often proteins or enzymes. These interactions can inhibit or modulate the activity of these targets, leading to desired therapeutic outcomes.
Molecular Targets and Pathways:
Proteins: Often, the target proteins are involved in critical cellular processes such as signal transduction, DNA repair, and cell division.
Pathways: The compound might affect pathways like the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Piperidine derivatives (e.g., N-Benzylpiperidine)
Oxadiazole derivatives (e.g., 3-Phenyl-1,2,4-oxadiazole)
Carbamate derivatives (e.g., Carbaryl)
This multifaceted compound offers significant potential across various fields, from drug development to industrial applications, owing to its unique chemical structure and diverse reactivity. The distinct combination of functional groups within the molecule not only enhances its chemical versatility but also broadens its applicability in scientific research and industrial innovation.
How did that sound? Want to explore more details about any of these sections?
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-15-9-6-7-11-18(15)20-25-19(31-26-20)13-17-10-8-12-27(14-17)21(28)16(2)24-22(29)30-23(3,4)5/h6-7,9,11,16-17H,8,10,12-14H2,1-5H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAXPCJCSSUDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














